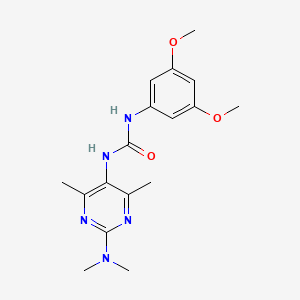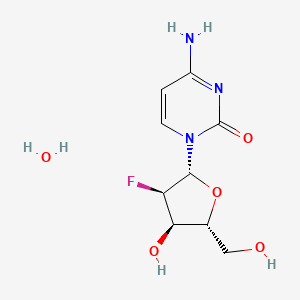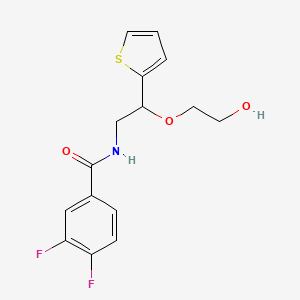
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea, also known as DMU-212, is a synthetic compound that has been recently investigated for its potential use as a therapeutic agent. DMU-212 belongs to the class of urea derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a lead compound for the synthesis of novel drugs. Its unique chemical structure allows for the exploration of various pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are investigating its ability to interact with specific biological targets, making it a promising candidate for drug discovery and development .
Agricultural Chemistry
In the field of agricultural chemistry, this compound is being studied for its potential use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests or weeds makes it a valuable tool for developing more effective and environmentally friendly agricultural chemicals. Researchers are focusing on its efficacy, safety, and environmental impact to ensure it can be used sustainably in agriculture .
Material Science
Material scientists are exploring the use of this compound in the synthesis of new materials with unique properties. Its chemical structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced strength, flexibility, or thermal stability. These materials have potential applications in various industries, including electronics, construction, and automotive .
Biochemical Research
In biochemical research, this compound is used as a tool to study enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes makes it useful for investigating the mechanisms of enzyme action and regulation. This research can lead to a better understanding of fundamental biological processes and the development of new therapeutic strategies .
Environmental Science
Environmental scientists are examining the potential of this compound to degrade pollutants or act as a catalyst in environmental remediation processes. Its chemical properties make it suitable for breaking down harmful substances in soil and water, contributing to cleaner and safer environments. Research in this area focuses on its effectiveness, safety, and potential applications in various environmental contexts .
Synthetic Chemistry
Synthetic chemists are utilizing this compound as a building block for the synthesis of more complex molecules. Its versatile chemical structure allows for the creation of a wide range of derivatives with different properties and potential applications. This research is crucial for advancing the field of synthetic chemistry and developing new compounds with diverse functionalities .
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10-15(11(2)19-16(18-10)22(3)4)21-17(23)20-12-7-13(24-5)9-14(8-12)25-6/h7-9H,1-6H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVTQHFCNXDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)
![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2368514.png)

![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)

![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)

![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)
